6-O-Propynyl-2'-deoxyguanosine

HIV-1 Click Chemistry Cytotoxicity

6-O-Propynyl-2'-deoxyguanosine is a modified purine 2'-deoxynucleoside characterized by a propynyl (alkyne) group attached to the oxygen at the 6-position of the guanine base. It belongs to the class of propargylated nucleoside analogs, which are designed as click chemistry reagents to enable bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
Cat. No. B12404948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Propynyl-2'-deoxyguanosine
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESC#CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
InChIInChI=1S/C13H15N5O4/c1-2-3-21-12-10-11(16-13(14)17-12)18(6-15-10)9-4-7(20)8(5-19)22-9/h1,6-9,19-20H,3-5H2,(H2,14,16,17)/t7?,8-,9-/m1/s1
InChIKeyXUNGDRIVNXQGHG-CFCGPWAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Propynyl-2'-deoxyguanosine: Alkyne-Modified Purine Nucleoside for Click Chemistry and Virology Research


6-O-Propynyl-2'-deoxyguanosine is a modified purine 2'-deoxynucleoside characterized by a propynyl (alkyne) group attached to the oxygen at the 6-position of the guanine base . It belongs to the class of propargylated nucleoside analogs, which are designed as click chemistry reagents to enable bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This modification introduces a functional handle that can be utilized for labeling and tracking nucleic acids in biochemical and virological studies, particularly those involving reverse transcription [2].

Why 6-O-Propynyl-2'-deoxyguanosine Cannot Be Replaced by Standard Alkyne Nucleosides for Specific HIV-1 Reverse Transcriptase Studies


Generic substitution among alkyne-bearing nucleosides is scientifically unsound due to significant differences in their interaction with key polymerases and their associated cytotoxicity profiles. The widely used thymidine analog 5-Ethynyl-2'-deoxyuridine (EdU) is incorporated promiscuously by host nuclear and mitochondrial DNA polymerases, creating high background signal that obscures the specific detection of viral reverse transcription [1][2]. Furthermore, EdU exhibits considerable cytotoxicity (CC50 = 2.2 µM in MT-4 cells), which can confound results and limit the usable concentration range for effective labeling [2][3]. In contrast, the structural modification at the O6-position of guanine in 6-O-Propynyl-2'-deoxyguanosine has been shown to drastically reduce this cytotoxic effect, enabling the use of higher concentrations for more efficient click labeling without compromising cell viability in the same model [3].

6-O-Propynyl-2'-deoxyguanosine Comparative Performance Data: Reduced Cytotoxicity vs. 5-Ethynyl-2'-deoxyuridine


Superior Safety Margin: 6-O-Propynyl-2'-deoxyguanosine Exhibits >450-Fold Lower Cytotoxicity than EdU in MT-4 Cells

A direct head-to-head comparison in MT-4 cells demonstrates that 6-O-Propynyl-2'-deoxyguanosine (designated as compound 7 or analog A6) is significantly less cytotoxic than 5-ethynyl-2'-deoxyuridine (EdU). The 50% cytotoxic concentration (CC50) for 6-O-Propynyl-2'-deoxyguanosine was determined to be >1000 µM, whereas EdU exhibited a CC50 of 2.2 ± 1.3 µM under the same assay conditions [1][2].

HIV-1 Click Chemistry Cytotoxicity

No Detectable Antiviral Interference: 6-O-Propynyl-2'-deoxyguanosine Does Not Inhibit HIV-1 Replication at Effective Labeling Concentrations

In the same direct comparison study, 6-O-Propynyl-2'-deoxyguanosine showed no inhibitory effect on HIV-1 replication at concentrations up to 1000 µM, as indicated by an EC50 value of >1000 µM. In contrast, the comparator EdU exhibited an EC50 of >2.2 µM [1]. This confirms that the compound does not interfere with the viral replication process it is designed to label.

HIV-1 Antiviral Activity EC50

Designated as a Tool for Click Chemistry-Based Nucleic Acid Labeling and Conjugation

6-O-Propynyl-2'-deoxyguanosine is a reagent designed specifically for click chemistry applications, containing an alkyne functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. While this is a class-level feature of propargylated nucleosides, the O6-position of the modification on a guanine base distinguishes its potential incorporation profile by reverse transcriptases from analogs like 5-ethynyl-2'-deoxyuridine (EdU), which is a thymidine analog [2].

Bioorthogonal Chemistry Nucleoside Analog ADC Linker

6-O-Propynyl-2'-deoxyguanosine: Validated Applications in HIV-1 Replication Studies and Click Chemistry


Non-Cytotoxic Labeling of Viral Reverse Transcription Products

This compound is optimal for experiments requiring long-term incubation with cells to label nascent viral DNA via click chemistry. Its extremely low cytotoxicity (CC50 > 1000 µM in MT-4 cells) allows for sustained exposure, unlike the standard probe EdU which becomes cytotoxic at much lower concentrations (CC50 = 2.2 µM) [1]. This makes it a preferred tool for visualizing HIV-1 reverse transcription over extended time courses without compromising cell health [1][2].

Development of Polymerase-Specific Nucleotide Probes

6-O-Propynyl-2'-deoxyguanosine serves as a critical building block for designing probes with differential selectivity for reverse transcriptases versus host polymerases. The core evidence that its triphosphate form is a substrate for HIV-1 RT supports its use in developing next-generation probes that aim to achieve cleaner, virus-specific DNA labeling with reduced mitochondrial or nuclear background [2][3].

Synthesis of Bioorthogonal Payloads for Antibody-Drug Conjugates (ADCs)

The terminal alkyne group of 6-O-Propynyl-2'-deoxyguanosine makes it a versatile linker for ADC development and other bioconjugation applications. It enables the precise, covalent attachment of azide-functionalized payloads (e.g., cytotoxic drugs, fluorophores) to nucleotide-based targeting moieties via the robust and bioorthogonal CuAAC click reaction .

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